molecular formula C17H22N2O3 B1443627 Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1160246-78-5

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate

Cat. No.: B1443627
CAS No.: 1160246-78-5
M. Wt: 302.37 g/mol
InChI Key: XFDDTOBLIZVDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate is a heterocyclic compound with a unique spiro structure. It is characterized by its molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. Key factors include the selection of cost-effective reagents, efficient reaction conditions, and robust purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. The exact mechanism depends on the context of its use, such as its role as an enzyme inhibitor or receptor agonist .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
  • Benzyl 2-oxo-1,8-diazaspiro[4.7]dodecane-8-carboxylate

Uniqueness

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

benzyl 2-oxo-1,9-diazaspiro[4.6]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-7-9-17(18-15)8-4-11-19(12-10-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDTOBLIZVDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2)CCN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Reactant of Route 3
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Reactant of Route 4
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Reactant of Route 5
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Reactant of Route 6
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.